Hispaglabridin B

Description

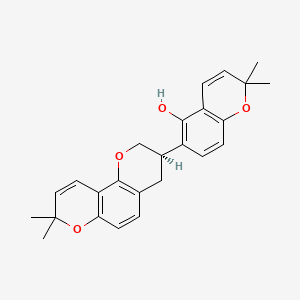

Structure

2D Structure

3D Structure

Properties

CAS No. |

68978-02-9 |

|---|---|

Molecular Formula |

C25H26O4 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

6-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-2,2-dimethylchromen-5-ol |

InChI |

InChI=1S/C25H26O4/c1-24(2)11-9-18-20(28-24)8-6-17(22(18)26)16-13-15-5-7-21-19(23(15)27-14-16)10-12-25(3,4)29-21/h5-12,16,26H,13-14H2,1-4H3/t16-/m0/s1 |

InChI Key |

CJUFYKORDZSOLF-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C3CC4=C(C5=C(C=C4)OC(C=C5)(C)C)OC3)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2O)C3CC4=C(C5=C(C=C4)OC(C=C5)(C)C)OC3)C |

melting_point |

84-86°C |

physical_description |

Solid |

Synonyms |

2H-1-benzopyran-5-ol, 6-((3R)-3,4-dihydro-8,8-dimethyl-2H,8H-benzo(1,2-b:3,4-b')dipyran-3-yl)-2,2-dimethyl- Hispaglabridin B |

Origin of Product |

United States |

Origin, Isolation, and Extraction Methodologies

Primary Botanical Source: Glycyrrhiza glabra (Licorice)

Hispaglabridin B is a natural phytochemical primarily sourced from the roots and stolons of the licorice plant, Glycyrrhiza glabra. nih.govncats.io This perennial herb, belonging to the Fabaceae family, is renowned for its rich composition of bioactive compounds, including a diverse array of flavonoids and triterpenoid (B12794562) saponins. unanijournal.comresearchgate.net this compound is one of the key isoflavonoids found in licorice, alongside other related compounds such as glabridin (B1671572), hispaglabridin A, and 4'-O-methylglabridin. unanijournal.comresearchgate.netdergipark.org.tr The presence and concentration of these compounds can vary depending on the specific variety of licorice, with Glycyrrhiza glabra L. var. typica (Spanish licorice) being a noted source. ncats.ioacs.org

The interest in this compound stems from its classification as a pyranoisoflavonoid, a subclass of isoflavonoids characterized by a pyran ring fused to the isoflavonoid (B1168493) core. foodb.ca Its unique chemical structure contributes to its significance in phytochemical research. nih.gov

Advanced Extraction Techniques from Plant Biomass

The extraction of this compound and other flavonoids from Glycyrrhiza glabra involves a range of techniques, from traditional methods to more advanced and efficient processes.

Conventional Extraction: Traditionally, solvent extraction has been a common method. This involves using organic solvents like ethanol (B145695), methanol (B129727), ethyl acetate (B1210297), or chloroform (B151607) to extract compounds from the dried and powdered plant material. researchgate.netgoogle.comphytojournal.com For instance, powdered licorice rhizomes can be extracted with ethanol at room temperature, followed by filtration and concentration under vacuum. phytojournal.comiajps.com Another approach involves reflux extraction with an ethanol solution, followed by concentration and subsequent extraction with ethyl acetate. google.com

Advanced Extraction Methods: To enhance extraction efficiency and yield, modern techniques are being increasingly employed. These methods are often more environmentally friendly, requiring less solvent and energy. researchgate.net

Ultrasonic-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to disrupt plant cell walls, facilitating the release of bioactive compounds into the solvent. It is recognized for improving extraction yield and reducing extraction time. colab.wsnih.gov

Combined Ultrasonic-Cold Plasma Extraction: A novel and highly efficient method involves the synergistic use of ultrasound and cold plasma. colab.wsnih.gov This combined approach has been shown to significantly increase the yield of total phenols, flavonoids, and other bioactive components from licorice root compared to conventional maceration or single-method techniques. researchgate.netnih.gov The process can be optimized by adjusting parameters such as extraction time, ultrasonic power, and the ratio of gases like argon and air in the plasma. colab.wsnih.gov

The choice of extraction method can significantly impact the final yield and purity of the extracted compounds. The table below summarizes a comparison of different extraction techniques for licorice.

| Extraction Technique | Key Advantages | Reference |

| Conventional Solvent Extraction | Simple, widely used. | google.comphytojournal.com |

| Ultrasonic-Assisted Extraction | Increased yield, reduced time. | colab.wsnih.gov |

| Combined Ultrasonic-Cold Plasma | Significantly higher yield, efficient. | researchgate.netcolab.wsnih.gov |

Chromatographic and Non-Chromatographic Isolation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, sophisticated isolation and purification strategies are necessary to obtain pure this compound.

Chromatographic Techniques: Chromatography is the cornerstone of purification for natural products. Various chromatographic methods are employed, often in combination, to achieve high purity.

Column Chromatography: This is a fundamental step in the separation process. The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or polyamide. researchgate.netphytojournal.comiajps.com A gradient of solvents (mobile phase), for example, a mixture of hexane (B92381), chloroform, ethyl acetate, and methanol, is then passed through the column to separate the compounds based on their different affinities for the stationary and mobile phases. iajps.com

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of the separation and identifying the fractions containing the target compound. phytojournal.comiajps.com

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure compounds, semi-preparative or preparative HPLC is often utilized. researchgate.netgoogle.com HPLC offers high resolution and is effective in separating structurally similar flavonoids. researchgate.net An example of HPLC conditions for flavonoid analysis includes using a C18 reverse-phase column with a mobile phase of acetonitrile (B52724) and acidified water. google.com

Size-Exclusion Chromatography: Sephadex LH-20 is a common material used in size-exclusion chromatography to separate compounds based on their molecular size. phytojournal.comiajps.com

Non-Chromatographic Techniques: While chromatography is dominant, other techniques can also be involved in the purification process.

Membrane Technology: Techniques like membrane filtration can be used as an initial step to separate flavonoids from other components in the extract. google.comgoogle.com

Crystallization: After achieving a certain level of purity through chromatography, crystallization can be used to obtain the final pure compound. google.com

The successful isolation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are used to elucidate and confirm its chemical structure. phytojournal.com

Chemical Synthesis and Biosynthetic Pathways

Synthetic Approaches for Hispaglabridin B and Related Isoflavonoids

The total synthesis of this compound has not been extensively documented in dedicated literature. However, the synthesis of its core isoflavan (B600510) structure and the introduction of its characteristic prenyl-derived cyclic ether are achievable through established methodologies developed for related isoflavonoids, such as its well-known isomer, glabridin (B1671572). google.com The chemical synthesis of these complex natural products is generally challenging due to the need for precise control over regioselectivity and stereochemistry. nih.gov

Key synthetic strategies applicable to the construction of the this compound scaffold involve two main stages: the formation of the isoflavan core and the introduction of the prenyl group, which is subsequently cyclized.

Construction of the Isoflavan Skeleton: Several classical and modern synthetic routes are employed to construct the 3-phenylchroman (isoflavan) skeleton.

Deoxybenzoin Route: A traditional method involves the synthesis of a 2'-hydroxydeoxybenzoin intermediate, which is then cyclized with a formylating agent to build the chromone (B188151) ring of an isoflavone (B191592). Subsequent reduction steps yield the isoflavan core. nih.govrsc.org

Oxidative Rearrangement of Chalcones: A biomimetic approach uses the oxidative rearrangement of a chalcone (B49325) precursor with reagents like thallium(III) nitrate (B79036) or hypervalent iodine compounds to form the isoflavone structure. rsc.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: Modern methods, such as the Suzuki-Miyaura and Negishi cross-coupling reactions, have become powerful tools. rsc.orgnih.govacs.org These reactions typically involve coupling a functionalized chromone derivative (e.g., a 3-iodochromone) with a suitable arylboronic acid or organozinc reagent to form the C-3-aryl bond characteristic of isoflavones. nih.govmdpi.com The resulting isoflavone can then be reduced to the isoflavan.

Diels-Alder Approach: A concise strategy for creating the isoflavan skeleton involves a [4+2] cycloaddition (Diels-Alder reaction) between an o-quinone methide and an aryl-substituted enol ether. lookchem.com

Introduction of Prenyl and Pyrano Moieties: The introduction of the dimethylpyran ring found in this compound is a critical step. This is typically achieved through prenylation of a phenolic precursor followed by cyclization.

Direct C-Prenylation: This involves the direct alkylation of a phenol (B47542) with a prenyl halide (e.g., prenyl bromide). rsc.org This method can suffer from a lack of regioselectivity.

O-Allylation and Claisen Rearrangement: A more controlled method involves the O-allylation or O-prenylation of a hydroxyl group, followed by a thermal or microwave-assisted Claisen rearrangement to move the group to the carbon skeleton. rsc.orgkab.ac.ug Subsequent olefin cross-metathesis can be used to build the full prenyl side chain. kab.ac.ug

Cyclization: The final pyran ring is often formed via an acid-catalyzed or oxidative cyclization of the prenyl side chain with an adjacent hydroxyl group.

A summary of key synthetic strategies for related isoflavonoids is presented in Table 1.

| Synthetic Strategy | Key Reaction Type | Description | Primary Application | References |

| Deoxybenzoin Route | Formylation & Cyclization | A traditional method starting from 2'-hydroxydeoxybenzoins to build the isoflavone core. | Isoflavone Synthesis | rsc.org, nih.gov |

| Chalcone Rearrangement | Oxidation | Biomimetic oxidative rearrangement of chalcones to form the isoflavone skeleton. | Isoflavone Synthesis | rsc.org, researchgate.net |

| Suzuki-Miyaura Coupling | Pd-catalyzed Cross-Coupling | Coupling of a 3-iodochromone with a phenylboronic acid to construct the C3-aryl bond. | Isoflavone Synthesis | rsc.org, nih.gov, acs.org, mdpi.com |

| Diels-Alder Reaction | [4+2] Cycloaddition | Reaction of o-quinone methides with enol ethers to directly form the isoflavan ring system. | Isoflavan Synthesis | lookchem.com |

| Claisen Rearrangement | Pericyclic Reaction | Rearrangement of an O-prenyl ether to a C-prenylated phenol, enabling regiocontrol. | Prenylated Flavonoids | rsc.org, kab.ac.ug |

Elucidation of Biosynthetic Pathways in Glycyrrhiza Species

The biosynthesis of this compound and other isoflavonoids in Glycyrrhiza species is a complex process derived from the general phenylpropanoid pathway. Understanding this "maze-like" network of enzymatic reactions is crucial for metabolic engineering and has been significantly advanced through modern 'omics' technologies. nih.govresearchgate.net

The assembly and decoration of the isoflavonoid (B1168493) core are mediated by a series of specific enzymes. Integrated metabolomic and transcriptomic analyses of different Glycyrrhiza species have been instrumental in identifying the genes responsible for this process. rsc.orgnih.govacs.org By comparing the metabolite profiles with gene expression data (RNA-Seq) across different species or under various conditions (e.g., salt stress), researchers can pinpoint candidate genes. rsc.orgmdpi.comnih.gov

This approach has successfully identified numerous differentially expressed genes (DEGs) that are enriched in the isoflavonoid biosynthesis pathway. rsc.orgnih.gov These genes encode not only the core enzymes that build the isoflavan skeleton but also the "tailoring enzymes" that add functional groups and create the vast structural diversity seen in licorice flavonoids. nih.govresearchgate.net Key enzyme classes identified through these methods include:

Chalcone Synthase (CHS) and Chalcone Isomerase (CHI): Foundational enzymes in flavonoid biosynthesis.

Isoflavone Synthase (IFS): The key enzyme that catalyzes the aryl migration step, distinguishing the isoflavonoid pathway from other flavonoid pathways. nih.gov

Prenyltransferases (PTs): A critical class of tailoring enzymes that attach prenyl groups to the isoflavonoid scaffold.

Cytochrome P450 Monooxygenases (P450s) and Dehydrogenases/Reductases: These enzymes are responsible for hydroxylations, cyclizations, and reductions that modify the core structure to produce compounds like this compound and glabridin. nih.govresearchgate.net

The data from genomic, transcriptomic, and metabolomic studies are used to reconstruct the metabolic pathways computationally. rsc.orgresearchgate.net This involves integrating datasets to map the flow of intermediates and identify the specific enzymatic steps. rsc.org For instance, recent work on glabridin biosynthesis involved mining a genome and 183 transcriptomes to deconstruct and then reconstruct its complex biosynthetic network. nih.govresearchgate.netkab.ac.ug This study revealed a "ladder-like multi-route tailoring network," where a set of promiscuous enzymes can act on various intermediates, creating multiple parallel routes to the final product. researchgate.net This metabolic redundancy and interconnectivity contribute to the robustness of the biosynthetic pathway. researchgate.netlookchem.com Such reconstructions provide a comprehensive blueprint of how precursor molecules are converted into complex final products like this compound.

This compound and glabridin are structural isomers that often co-occur in Glycyrrhiza glabra. researchgate.netresearchgate.net They share the same molecular formula but differ in the cyclization pattern of the prenyl group on the A-ring. This structural similarity makes their biosynthesis a subject of comparative study. The biosynthetic pathways for both compounds diverge from a common isoflavan precursor, likely liquiritigenin, which is then prenylated. The final, differentiating step is the regioselective, enzyme-catalyzed cyclization of the prenyl group to form either the linear pyrano ring of glabridin or the angular pyrano ring of this compound.

The integrated 'omics' approaches have been crucial in identifying the specific tailoring enzymes, likely cytochrome P450s, that control this cyclization step. rsc.orgresearchgate.netkab.ac.ug By comparing the expression of candidate enzyme genes across different Glycyrrhiza species or tissues that accumulate different ratios of glabridin to this compound, researchers can identify the specific enzymes responsible for this key branching point in the pathway. The extensive research into the "maze-like" biosynthesis of glabridin provides a direct and powerful model for understanding the parallel and closely related pathway leading to this compound. nih.govresearchgate.net

A summary of key enzymes and intermediates in the proposed biosynthetic pathway is shown in Table 2.

| Compound/Intermediate | Compound Class | Role in Biosynthesis | Key Enzymes Involved | References |

| L-Phenylalanine | Amino Acid | Primary precursor from the shikimate pathway | Phenylalanine ammonia-lyase (PAL) | nih.gov |

| Cinnamic Acid | Phenylpropanoid | Core phenylpropanoid intermediate | Cinnamate 4-hydroxylase (C4H) | nih.gov |

| Liquiritigenin | Flavanone | Key chalcone-derived precursor for isoflavonoids | Chalcone synthase (CHS), Chalcone isomerase (CHI) | rsc.org, |

| Daidzein | Isoflavone | A central isoflavone intermediate | Isoflavone synthase (IFS) | nih.gov, |

| Prenylated Intermediate | Prenylated Isoflavan | Common precursor to both Glabridin and this compound | Prenyltransferases (PTs) | researchgate.net, nih.gov |

| Glabridin | Isoflavan | Final product; linear pyran ring | Cytochrome P450s, Reductases | researchgate.net, nih.gov, kab.ac.ug |

| This compound | Isoflavan | Final product; angular pyran ring | Cytochrome P450s, Reductases | rsc.org, researchgate.net, researchgate.net |

Analytical Characterization and Quantification

Spectroscopic Identification Methods

Spectroscopic methods are indispensable for the structural elucidation of Hispaglabridin B. These techniques provide detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H and 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both ¹H and ¹³C-NMR provide data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. researchgate.net

¹H-NMR Spectroscopy:

The ¹H-NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, reveals characteristic signals for its various protons. phytojournal.com Key chemical shifts (δ) are observed for the aromatic, aliphatic, vinyl, and hydroxyl protons, allowing for the assignment of each hydrogen atom to its position in the molecular structure. phytojournal.com

¹³C-NMR Spectroscopy:

The ¹³C-NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts of the carbon atoms, both aromatic and aliphatic, are identified based on their position in parts per million (ppm). phytojournal.comclockss.org This technique helps to confirm the carbon framework and the presence of specific functional groups.

Table 1: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.83 (d, J = 8.2 Hz) | Doublet | 1H | H-6' |

| 6.80 (d, J = 8.2 Hz) | Doublet | 1H | H-5' |

| 6.67 (d, J = 9.9 Hz) | Doublet | 1H | H-5"' |

| 6.64 (d, J = 9.9 Hz) | Doublet | 1H | H-4" |

| 6.36 (d, J = 8.2 Hz) | Doublet | 1H | H-5 |

| 6.26 (d, J = 8.2 Hz) | Doublet | 1H | H-6 |

| 5.67 (d, J = 9.9 Hz) | Doublet | 1H | H-9' |

| 5.55 (d, J = 9.9 Hz) | Doublet | 1H | H-4' |

| 5.25 (br s) | Broad Singlet | 1H | H-2' |

| 4.33 (m) | Multiplet | 1H | H-4 |

| 4.0 (m) | Multiplet | 1H | H-4 |

| 3.3-3.56 (m) | Multiplet | 1H | H-3 |

| 2.94 (m) | Multiplet | 1H | H-2 |

| 2.81 (m) | Multiplet | 1H | H-2 |

| 1.49 (s) | Singlet | 12H | 2 x (CH₃)₂ |

Data sourced from Journal of Pharmacognosy and Phytochemistry. phytojournal.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is employed to determine the molecular weight and formula of this compound. phytojournal.com Electrospray ionization (ESI) is a common technique used for this purpose. In negative ion mode, a peak at m/z 389 [M-H]⁻ is observed, corresponding to a molecular weight of 390, which aligns with the molecular formula C₂₅H₂₆O₄. phytojournal.com

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting product ions. nationalmaglab.org For this compound, LC-MS/MS analysis in both positive and negative ion modes reveals characteristic fragmentation patterns. nih.gov In positive ion mode with a precursor m/z of 391 [M+H]⁺, major fragments are observed at m/z 189 and 147. nih.gov In negative ion mode with a precursor m/z of 389 [M-H]⁻, prominent fragments appear at m/z 201, 175, and 187. nih.gov

Table 2: Tandem Mass Spectrometry (MS/MS) Data for this compound

| Ionization Mode | Precursor m/z | Collision Energy | Major Fragment Ions (m/z) |

|---|---|---|---|

| Positive (ESI) | 391 [M+H]⁺ | 35% | 189, 147 |

| Negative (ESI) | 389 [M-H]⁻ | 35% | 201, 175, 187 |

Data sourced from PubChem. nih.gov

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. rasayanjournal.co.inijpsdronline.com The absorption of UV or visible light causes the promotion of electrons to higher energy levels. matanginicollege.ac.in The UV spectrum of extracts containing this compound shows characteristic absorption maxima (λmax). ijpsdronline.com

Infrared (IR) spectroscopy provides information about the functional groups present in this compound by measuring the vibrations of its covalent bonds. libretexts.org The IR spectrum displays absorption bands at specific frequencies corresponding to different vibrational modes, such as stretching and bending. This allows for the identification of key functional groups within the molecule. rasayanjournal.co.inlibretexts.org

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from natural sources, primarily Glycyrrhiza glabra (licorice). rasayanjournal.co.innih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and quantification of this compound in licorice extracts. rasayanjournal.co.innih.govnih.gov HPLC methods, often coupled with UV or mass spectrometry detectors, allow for the separation of this compound from other components in the extract. rasayanjournal.co.inresearchgate.net The purity of isolated this compound can be determined to be greater than 98% using HPLC with UV detection. rasayanjournal.co.in

A typical HPLC analysis might utilize a C18 column with a gradient elution system. nih.govresearchgate.net For instance, a reverse-phase HPLC method can be developed using a C18 column with a mobile phase of acetonitrile (B52724) and water containing acetic acid, with detection at 280 nm. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the analysis of this compound. sci-hub.se It is particularly useful for the qualitative and semi-quantitative analysis of plant extracts. In one method, this compound was identified with a retention factor (Rf) value of 0.55 using a mobile phase of hexane (B92381) and ethyl acetate (B1210297) (80:20). phytojournal.com Visualization can be achieved using an anisaldehyde-sulphuric acid reagent, which imparts a violet color to the spot. phytojournal.com HPTLC methods have been developed and validated for the estimation of related compounds like glabridin (B1671572) in licorice and its formulations. researchgate.net

Liquid Chromatography–Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the identification and quantification of this compound in complex matrices, particularly from plant extracts such as Glycyrrhiza glabra (licorice). rasayanjournal.co.inresearchgate.net This method offers high sensitivity and selectivity, allowing for the precise measurement of this compound even when present with other structurally similar flavonoids.

In typical analyses, this compound is separated from other constituents using a reversed-phase high-performance liquid chromatography (HPLC) column. researchgate.net Subsequent detection and quantification are performed by a mass spectrometer. The process involves ionizing the compound, selecting the specific precursor ion corresponding to this compound, fragmenting it, and then detecting the resulting product ions. This multiple-reaction monitoring (MRM) approach ensures a high degree of certainty in identification and accuracy in quantification.

Research on commercial G. glabra extracts has utilized LC-MS/MS for the qualitative identification of flavonoids, including this compound, which was classified as one of nine characteristic peaks out of 53 compounds detected. rasayanjournal.co.in For quantitative purposes in the same study, HPLC was used, with calibration curves for this compound established from a standard stock solution (1 mg/mL in methanol) over a concentration range of 1.0 to 100 ppm. rasayanjournal.co.in

One study detailed a simultaneous analysis of ten compounds in in vitro cultures of Glycyrrhiza glabra, where this compound was successfully quantified. researchgate.net The specific MS fragmentation pattern for this compound involves ion trap mass spectrometry (IT-MS), which can help confirm the position of the prenyl group on the flavonoid skeleton. researchgate.net For instance, in positive mode ESI-IT-MS, the fragmentation of 2,2-dimethylpyran (2,2-DMP) prenylated isoflavans like this compound can be confirmed through specific neutral losses and fragment ions. researchgate.net

| Parameter | Condition | Source |

|---|---|---|

| LC Column | Purospher RP-8 (125 × 2 mm, 5 µm) | researchgate.net |

| Mobile Phase | A: 0.1% (v/v) formic acid in water B: Acetonitrile | researchgate.net |

| Elution Mode | Gradient | researchgate.net |

| Ionization Mode | Negative Ion ESI | rasayanjournal.co.in |

| Ion Spray Voltage | -4.5 kV | rasayanjournal.co.in |

| Capillary Temperature | 300°C | rasayanjournal.co.in |

| Compound Number | Compound Name |

|---|---|

| 1 | Butin |

| 2 | Quercetin |

| 3 | Glycyrrhizin |

| 4 | Isoliquiritegenin |

| 5 | Formononetin |

| 6 | Glabridin |

| 7 | 4'-O-methylglabridine |

| 8 | 18-α glycyrrhetinic acid |

| 9 | Hispaglabridin A |

| 10 | This compound |

| Source: researchgate.net |

Capillary Electrophoresis

Capillary Electrophoresis (CE) represents an alternative analytical technique for the separation and quantification of flavonoids. While specific validated methods for this compound are not extensively documented in the literature, the principles of CE have been successfully applied to the analysis of structurally related isoflavonoids and flavonoids from various natural sources. nih.govjfda-online.com The technique is noted for its high separation efficiency, speed, and low consumption of samples and reagents. asianpubs.org

CE separates charged molecules in a narrow capillary under the influence of a strong electric field. The separation mechanism depends on the charge-to-size ratio of the analytes. mdpi.com For flavonoids, which are often neutral or weakly acidic, modifications to the basic CE setup are typically required for effective separation.

Several modes of CE are applicable to flavonoid analysis:

Capillary Zone Electrophoresis (CZE): This is the simplest mode, where separation occurs in a buffer-filled capillary. For flavonoids, alkaline borate (B1201080) buffers (pH 8-10) are often used to ionize the hydroxyl groups on the flavonoid structure, inducing a negative charge and enabling electrophoretic mobility. jfda-online.comresearchgate.net The addition of organic modifiers like methanol (B129727) can further improve separation. researchgate.net

Micellar Electrokinetic Capillary Chromatography (MEKC): This is a hybrid of electrophoresis and chromatography used for separating both neutral and charged analytes. nih.gov A surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer at a concentration above its critical micelle concentration. nih.govjfda-online.com Neutral analytes like this compound can partition between the aqueous buffer and the charged micelles, and this differential partitioning leads to their separation. nih.gov MEKC has been successfully used to profile isoflavonoids in complex root extracts. nih.gov

Capillary Electrochromatography (CEC): This mode combines the principles of CE and HPLC. The capillary is packed with a stationary phase, and the mobile phase is driven by electroosmotic flow, offering a different selectivity mechanism for separation.

The choice of method depends on the specific analytical challenge. While CZE is effective for charged analytes, MEKC is particularly valuable for separating neutral compounds or complex mixtures of neutral and charged flavonoids. nih.govresearchgate.net

| CE Mode | Principle of Separation | Applicability to this compound |

|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Separates ions based on their charge-to-size ratio in an electric field. mdpi.com | Applicable if the compound can be ionized, often by using a high pH buffer to deprotonate hydroxyl groups. jfda-online.com |

| Micellar Electrokinetic Capillary Chromatography (MEKC) | Separates neutral and charged analytes based on their differential partitioning between an aqueous phase and a pseudo-stationary micellar phase. nih.gov | Highly suitable for neutral flavonoids, as separation is based on partitioning behavior rather than inherent charge. nih.gov |

| Capillary Electrochromatography (CEC) | A hybrid technique combining CE with chromatography, using a packed capillary. Separation is based on both electrophoretic mobility and partitioning with a stationary phase. | Offers alternative selectivity that could be advantageous for complex mixtures containing this compound. |

Pharmacological Activities and Biological Effects Preclinical and in Vitro

Anti-Muscle Wasting and Protein-Energy Wasting Modulation

Muscle wasting, characterized by the loss of muscle mass and strength, is a significant concern in various chronic diseases. Research suggests that Hispaglabridin B may play a role in mitigating this condition.

In Vitro Cellular Models (e.g., C2C12 myotubes)

Studies utilizing C2C12 myotubes, a cell line model for skeletal muscle, have provided insights into the direct effects of this compound on muscle cells. In one study, treatment with this compound was shown to increase the diameter of C2C12 myotubes that had been induced to shrink with dexamethasone, a substance known to cause muscle atrophy. nih.gov This suggests a potential to counteract muscle cell size reduction.

The mechanism behind this effect appears to be linked to the inhibition of protein breakdown. This compound was found to suppress the expression of MuRF1 and Atrogin-1, which are muscle-specific E3 ubiquitin ligases responsible for tagging proteins for degradation. nih.govresearchgate.net This action is thought to be mediated through the inhibition of the transcription factor FoxO1, a key regulator of muscle atrophy. nih.govresearchgate.net By inhibiting FoxO1, this compound effectively reduces the rate of protein catabolism in muscle cells. nih.gov

Table 1: Effects of this compound on C2C12 Myotubes

| Parameter | Observation | Reference |

|---|---|---|

| Myotube Diameter | Increased diameter in dexamethasone-treated myotubes | nih.gov |

| Protein Catabolism | Decreased protein catabolism rate | nih.gov |

| Gene Expression | Decreased expression of MuRF1 and Atrogin-1 | nih.govresearchgate.net |

| Molecular Target | Inhibited the transcriptional activity of FoxO1 | nih.govresearchgate.net |

In Vivo Animal Models (e.g., nephrectomized mice)

The potential of this compound to combat muscle wasting has also been investigated in animal models. In studies involving 5/6 nephrectomized mice, a model that mimics chronic kidney disease and associated protein-energy wasting, this compound demonstrated positive effects. nih.govorcid.org

Treatment with this compound was found to improve muscle wasting in these animals by inhibiting protein catabolism and fiber atrophy. nih.govresearchgate.net These findings in a living organism corroborate the in vitro results, suggesting that this compound can indeed exert anti-muscle wasting effects at a systemic level. The underlying mechanism in these animal models was also linked to the inhibition of FoxO1. nih.gov

Antimicrobial and Antibacterial Potency

This compound has been identified as one of the antimicrobial components present in licorice extracts. nih.govacademicjournals.org Its activity has been evaluated against a range of pathogenic bacteria.

Activity against Gram-Positive Pathogens (e.g., Staphylococcus aureus, Listeria monocytogenes, Mycobacterium tuberculosis)

Several studies have highlighted the efficacy of licorice extracts containing this compound against Gram-positive bacteria. Extracts of Glycyrrhiza glabra have demonstrated inhibitory activity against Staphylococcus aureus. cabidigitallibrary.orgnih.gov this compound, along with other flavonoids from licorice, is thought to contribute significantly to this antimicrobial action. academicjournals.org

Furthermore, research has pointed to the potential of licorice compounds against other significant Gram-positive pathogens. While specific data for this compound against Listeria monocytogenes is less detailed in the provided context, the broad-spectrum activity of licorice flavonoids suggests a potential area for further investigation. Notably, glabridin (B1671572), a related compound, has shown activity against Mycobacterium tuberculosis. researchgate.net

Activity against Gram-Negative Pathogens (e.g., Escherichia coli)

The effectiveness of licorice extracts against Gram-negative bacteria, such as Escherichia coli, has also been reported. cabidigitallibrary.org Cold aqueous extracts of Glycyrrhiza glabra root have shown sensitivity against E. coli. cabidigitallibrary.org While Gram-negative bacteria are generally more resistant to antimicrobial agents due to their outer membrane, these findings indicate that compounds within licorice, potentially including this compound, may possess mechanisms to overcome this barrier.

Table 2: Antimicrobial Activity of Licorice Extracts Containing this compound

| Pathogen | Type | Activity Observed | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | Inhibition of growth | cabidigitallibrary.orgnih.gov |

| Escherichia coli | Gram-Negative | Inhibition of growth | cabidigitallibrary.org |

Antioxidative Efficacy

In addition to its other biological activities, this compound has been recognized for its antioxidant properties. catalysis.com.uacaldic.com Antioxidants are molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals and lead to cellular damage.

Studies have shown that this compound, along with other isoflavones from Glycyrrhiza glabra, can act as an antioxidant against LDL (low-density lipoprotein) oxidation. catalysis.com.ua However, its activity in this regard was noted to be less potent compared to some other related compounds like glabridin and hispaglabridin A. nih.gov The antioxidant effect of these isoflavans is believed to be primarily due to the hydroxyl group at the 2' position on their chemical structure. nih.gov

Inhibition of Lipid Peroxidation

Modulation of Cellular Metabolism and Signaling (Beyond Muscle Wasting)

Recent research has begun to explore the role of this compound in modulating key cellular metabolic and signaling pathways that extend beyond its effects on muscle wasting.

Computational studies have identified this compound as a potential modulator of the mammalian target of rapamycin (B549165) (mTOR). thesciencein.orgthesciencein.org The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival. thesciencein.org Dysregulation of the mTOR pathway is implicated in various diseases, including cancer.

In silico analyses, including molecular docking and molecular dynamics simulations, have predicted that this compound can bind to mTOR with high affinity. thesciencein.orgthesciencein.org These computational models suggest that this compound may act as an inhibitor of the mTOR signaling pathway. thesciencein.org This predicted interaction opens up possibilities for its therapeutic application in conditions characterized by aberrant mTOR signaling, such as glioblastoma. thesciencein.orgthesciencein.org

Table 3: In Silico Studies on this compound as an mTOR Modulator

| Study Type | Computational Method | Predicted Target | Key Findings | References |

|---|---|---|---|---|

| In Silico | Molecular docking, Molecular dynamics | mTOR | Predicted to have high binding affinity and act as an mTOR inhibitor. | thesciencein.orgthesciencein.org |

| Review | General signaling pathways | mTOR pathway | Mentioned as a potential modulator of the mTOR pathway. | dntb.gov.uaresearchgate.net |

This compound has been investigated for its role in protein metabolism, particularly its potential to inhibit protein catabolism, which is the breakdown of proteins into smaller components like amino acids. This is especially relevant in conditions associated with muscle wasting, such as chronic kidney disease. researchgate.netnih.govnih.gov

Studies have shown that this compound can improve muscle wasting by inhibiting protein catabolism both in vivo and in vitro. nih.govnih.gov The underlying mechanism appears to involve the inhibition of the Forkhead box O1 (FoxO1) transcription factor. researchgate.netnih.govnih.gov By suppressing the transcriptional activity of FoxO1, this compound leads to a decreased expression of muscle-specific E3 ubiquitin ligases, MuRF1 and Atrogin-1, which are key players in the process of protein degradation. nih.govnih.gov Isotope labeling experiments have confirmed that treatment with this compound results in a decreased rate of protein catabolism. nih.gov

Table 4: Effects of this compound on Protein Metabolism

| Biological Process | Model System | Mechanism of Action | Key Findings | References |

|---|---|---|---|---|

| Protein Catabolism | In vivo (mice) and in vitro (C2C12 myotubes) | Inhibition of FoxO1 transcriptional activity | Decreased protein catabolism rates. | researchgate.netnih.govnih.gov |

| Protein Catabolism | In vitro (C2C12 myotubes) | Reduced expression of MuRF1 and Atrogin-1. | nih.govnih.gov | |

| Protein Catabolism | Isotope labeling experiments | Showed a decreased protein catabolism rate. | nih.gov |

Molecular Mechanisms of Action and Cellular Targets

Regulation of Forkhead Box O1 (FoxO1) Signaling Pathway

Hispaglabridin B has been identified as a significant regulator of the Forkhead Box O1 (FoxO1) signaling pathway, which is critically involved in protein catabolism and muscle atrophy. researchgate.netnih.gov

Research indicates that this compound can markedly suppress the transcriptional activity of FoxO1. nih.govnih.gov FoxO1 is a key transcription factor that, when active, promotes the expression of genes leading to muscle protein breakdown. frontiersin.org this compound has been shown to inhibit the binding of FoxO1 to the promoter regions of its target genes. nih.gov This inhibitory action is crucial as active FoxO1 triggers protein degradation by transcribing genes for ubiquitin-associated ligases. nih.gov Studies using luciferase reporter assays have demonstrated that this compound effectively decreases the luciferase activity driven by FoxO1, confirming its role in blocking the factor's transcriptional functions. nih.gov

A direct consequence of suppressing FoxO1 transcriptional activity is the downregulation of muscle-specific E3 ubiquitin ligases, namely Muscle RING-finger 1 (MuRF1) and Atrogin-1 (also known as MAFbx). nih.govnih.gov These two enzymes are pivotal in the process of muscle atrophy, as they tag proteins for degradation by the proteasome. nih.govphysiology.org By inhibiting FoxO1, this compound leads to a decreased expression of both MuRF1 and Atrogin-1. nih.govnih.gov Quantitative real-time PCR (qRT-PCR) analyses have shown that treatment with this compound significantly reduces the mRNA levels of both MuRF1 and Atrogin-1 in a dose-dependent manner. nih.gov This downregulation is a key mechanism through which this compound may alleviate muscle wasting. researchgate.netnih.gov

Suppression of FoxO1 Transcriptional Activity

Interaction with mTOR Signaling Cascade

The mechanistic target of rapamycin (B549165) (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism. dovepress.comnih.gov Recent in silico studies have explored the potential of this compound as a modulator of the mTOR signaling pathway. thesciencein.orgthesciencein.org Through computational techniques, including molecular docking and molecular dynamics simulations, this compound was identified as a compound with a high binding affinity for the mTOR protein. thesciencein.orgthesciencein.org These findings suggest that this compound may outperform established reference compounds in its interaction with the mTOR receptor, highlighting its potential to modulate mTOR-mediated signaling pathways. thesciencein.org However, these computational predictions require further validation through comprehensive structural and functional assays to fully elucidate the pharmacological properties and therapeutic potential of this compound in this context. thesciencein.org

Putative Mechanisms of Antimicrobial Action (e.g., membrane disruption)

The antimicrobial properties of licorice extracts are often attributed to their flavonoid and isoflavonoid (B1168493) constituents, including this compound. nih.govjpub.orgacademicjournals.org While the precise mechanism for this compound is not fully detailed in the available literature, the general antimicrobial action of related compounds from licorice involves multiple facets. These can include interactions with bacterial membrane and intracellular components. jpub.org For instance, some flavonoids are known to disrupt bacterial membranes, leading to cell lysis. Bioactivity-guided fractionation of licorice extracts has identified compounds like glabridin (B1671572) as having significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net this compound, along with other related compounds, is recognized as contributing to the significant antimicrobial effects of licorice. academicjournals.org

Identification of Biological Targets through Computational and Bioinformatic Approaches

Advanced computational methods are increasingly employed to identify and validate the biological targets of natural compounds, accelerating the drug discovery process. ardigen.comresearchgate.net

This compound was specifically identified as a potential inhibitor of FoxO1 through a combination of bioinformatics, machine learning, and molecular docking tools. nih.govresearchgate.netnih.gov This predictive strategy involved analyzing transcriptional profiles from RNA-Seq data to pinpoint primary targets. nih.gov Subsequently, machine learning models, trained on known active components for a specific target, were used to screen for and predict potential inhibitors from a mixture of compounds. nih.govresearchgate.net Molecular docking simulations further supported these predictions by modeling the interaction between this compound and the FoxO1 protein, showing favorable binding affinity. researchgate.netresearchgate.net These computational predictions were then successfully verified through in vitro and in vivo molecular biology experiments. nih.gov Similarly, computational screening identified this compound as a high-affinity compound for the mTOR protein, demonstrating the power of these in silico approaches in generating hypotheses for experimental validation. thesciencein.orgthesciencein.org

Data Tables

Table 1: Effects of this compound on FoxO1 Signaling Pathway

| Mechanism | Target Molecule/Process | Observed Effect | Experimental Evidence | Reference |

|---|---|---|---|---|

| Transcriptional Regulation | FoxO1 Transcriptional Activity | Markedly suppressed | Luciferase reporter assays | nih.gov |

| Gene Expression | MuRF-1 mRNA levels | Significantly decreased | qRT-PCR | nih.gov |

| Gene Expression | Atrogin-1 mRNA levels | Significantly decreased | qRT-PCR | nih.gov |

Table 2: Computational Studies on this compound

| Target Protein | Computational Method | Finding | Reference |

|---|---|---|---|

| FoxO1 | Machine Learning & Molecular Docking | Predicted as a potent inhibitor | researchgate.netnih.gov |

Network Pharmacology and Systems Biology Analysis for Target Prediction

Network pharmacology and systems biology approaches have been instrumental in predicting the molecular targets of this compound, a bioactive compound found in licorice (Glycyrrhiza glabra). These computational methods analyze complex interactions between chemical compounds and biological systems to identify potential protein targets and elucidate mechanisms of action.

Through a combination of bioinformatics and machine learning, this compound was predicted to be an inhibitor of Forkhead box protein O1 (FoxO1). nih.govnih.gov This prediction was a key step in identifying its role in mitigating protein-energy wasting. nih.govnih.gov Further in silico studies, utilizing tools like AutoDockPyRx for structure-based drug discovery and Swiss target prediction, have expanded the list of potential protein targets for this compound. researchgate.net These analyses revealed that this compound likely interacts with a variety of proteins, with polar, hydrophobic, hydrogen bond, and charge-based interactions being predominant. researchgate.net

In the context of colon cancer treatment, this compound has been shown through computational screening to interact with multiple target proteins at low binding energies. researchgate.net Similarly, in studies related to asthma, network pharmacology approaches have been used to identify potential target proteins for compounds found in traditional herbal formulas, including this compound. peerj.com

A study focused on glioblastoma multiforme identified this compound as a high-affinity compound for the mammalian target of rapamycin (mTOR), a crucial protein in cell growth and proliferation. thesciencein.org This was determined through virtual screening and molecular docking simulations. thesciencein.org Additionally, research on the pregnane (B1235032) X receptor (PXR), a key regulator of drug metabolism, has suggested that isoflavans like this compound may have a notable binding affinity for this receptor. acs.org

The predicted protein targets for this compound from various in silico studies are summarized in the table below.

Table 1: Predicted Protein Targets of this compound

| Predicted Target Protein | Therapeutic Context | Computational Method |

|---|---|---|

| Forkhead box protein O1 (FoxO1) | Protein-Energy Wasting | Bioinformatics and Machine Learning nih.govnih.govresearchgate.net |

| Mammalian Target of Rapamycin (mTOR) | Glioblastoma Multiforme | Molecular Docking and Virtual Screening thesciencein.org |

| Pregnane X Receptor (PXR) | Drug Metabolism | Computational Docking acs.org |

| Various cancer-related proteins | Colon Cancer | Structure-based Drug Discovery researchgate.net |

Gene Expression Profiling and Pathway Enrichment Analysis

Gene expression profiling and pathway enrichment analysis have provided deeper insights into the biological processes modulated by this compound. These analyses help to understand the downstream effects of the compound's interaction with its primary targets.

In a study investigating the effects of a liposoluble extract of licorice containing this compound on muscle wasting, RNA-Seq analysis was performed on the gastrocnemius tissue of mice. nih.govresearchgate.net This analysis identified differentially expressed genes, which were then subjected to Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis. nih.govresearchgate.net The results highlighted the FoxO signaling pathway as a significant pathway affected by the treatment. nih.govresearchgate.net Gene Set Enrichment Analysis (GSEA) further confirmed the involvement of the FoxO pathway and FoxO-related genes. nih.govresearchgate.net

Specifically, this compound was found to suppress the transcriptional activity of FoxO1, leading to a decreased expression of the muscle-specific E3 ubiquitin ligases, MuRF1 and Atrogin-1. nih.govnih.gov This was confirmed through quantitative real-time PCR (qRT-PCR) and chromatin immunoprecipitation-PCR (ChIP-PCR), which showed that this compound inhibited the binding of FoxO1 to the promoter regions of MuRF-1 and Atrogin-1 genes. nih.gov

Network pharmacology studies on licorice constituents, including this compound, for neurological disorders have revealed interactions with cholinergic, dopaminergic, and serotonergic proteins, suggesting a role in pathways related to long-term depression, aging-associated diseases, and Alzheimer's disease. nih.gov In the context of COVID-19 research, KEGG pathway enrichment analysis of genes affected by licorice compounds, including this compound, pointed towards involvement in the coagulation and complement pathways. sbu.ac.ir

The table below summarizes the key pathways and associated genes modulated by this compound based on gene expression and pathway analysis studies.

Table 2: Enriched Pathways and Associated Gene Expression Changes for this compound

| Enriched Pathway | Key Genes with Altered Expression | Research Context | Analytical Method |

|---|---|---|---|

| FoxO Signaling Pathway | FoxO1, MuRF1, Atrogin-1 | Muscle Wasting | RNA-Seq, KEGG, GSEA, qRT-PCR, ChIP-PCR nih.govresearchgate.net |

| Neurological Disorder Pathways | Cholinergic, dopaminergic, and serotonergic proteins | Neurological Disorders | Network Pharmacology nih.gov |

| Coagulation and Complement Pathways | F2, F10, C3 | COVID-19 | KEGG Pathway Analysis sbu.ac.ir |

Structure Activity Relationships Sar and Analogue Development

Structural Determinants for Specific Biological Activities (e.g., prenyl groups, hydroxyl groups)

The presence and nature of certain chemical moieties on the Hispaglabridin B molecule are critical for its biological functions.

Prenyl Groups: The isoprenyl groups are significant contributors to the bioactivity of isoflavonoids. mdpi.com In this compound, the prenyl group at the C-8 position is involved in the formation of a pyran ring. mdpi.com This structural feature is often associated with enhanced biological properties. mdpi.com The position and degree of prenylation are important factors influencing the antimicrobial potency of these compounds.

Hydroxyl Groups: Hydroxyl groups also play a vital role in the biological activity of these compounds. For instance, the ortho-hydroxy group is considered important for exhibiting certain activities. acs.org The addition of a hydroxyl group to the prenyl group can significantly increase the inhibitory effect of some related flavonoids. mdpi.com Specifically, the hydroxyl groups on the B ring of the related compound glabridin (B1671572) are crucial for its antioxidant properties. catalysis.com.ua

Comparative Analysis of Bioactivity with Structurally Related Isoflavonoids (e.g., Glabridin, Hispaglabridin A)

Comparing this compound with its structural relatives, Glabridin and Hispaglabridin A, reveals key differences in their biological profiles, which can be attributed to subtle structural variations.

This compound vs. Glabridin: Glabridin is a principal isoflavan (B600510) found in licorice root. auctoresonline.org While both this compound and Glabridin are isoflavonoids, their bioactivities can differ significantly. For example, in studies on Mycobacterium tuberculosis, Glabridin was identified as the active constituent, whereas this compound was found to be inactive. auctoresonline.orgresearchgate.netresearchgate.net This highlights a critical difference in their antimycobacterial potential. However, both compounds, along with others like 4'-O-methylglabridin, have shown significant in vitro antimicrobial activity against other microbes. acs.orgdoc-developpement-durable.orgresearchgate.net In terms of antioxidant activity, both have been noted, but Hispaglabridin A, in particular, has shown potent activity against certain types of peroxidation. catalysis.com.ua

This compound vs. Hispaglabridin A: Hispaglabridin A and B are structurally similar, yet they also exhibit differences in their biological effects. Hispaglabridin A is characterized by a prenyl group that has cyclized to form a pyran ring on the A ring, and it possesses an additional prenyl group on the B ring. mdpi.com Both Hispaglabridin A and B have been reported to prevent mitochondrial lipid peroxidation. mdpi.com Along with Glabridin and other related compounds, they have demonstrated notable in vitro antimicrobial properties. doc-developpement-durable.orgresearchgate.net

Table 1: Comparative Bioactivity of this compound and Related Isoflavonoids

| Compound | Antimycobacterial Activity (Mycobacterium tuberculosis) | General Antimicrobial Activity | Antioxidant Activity (Lipid Peroxidation Inhibition) |

|---|---|---|---|

| This compound | Inactive auctoresonline.orgresearchgate.net | Active acs.orgdoc-developpement-durable.org | Active mdpi.com |

| Glabridin | Active auctoresonline.orgresearchgate.net | Active acs.orgdoc-developpement-durable.org | Active catalysis.com.ua |

| Hispaglabridin A | Not specified | Active doc-developpement-durable.orgmdpi.com | Potent catalysis.com.uamdpi.com |

Rational Design and Preclinical Evaluation of this compound Analogues

The development of analogues of this compound and other bioactive isoflavonoids is an area of active research, aiming to enhance desired therapeutic properties and improve stability. The process involves the rational design of new molecules based on structure-activity relationship (SAR) studies, followed by preclinical evaluation.

The rational design of analogues often focuses on modifying key structural features, such as the prenyl and hydroxyl groups, to optimize bioactivity. For instance, understanding that the prenyl group is crucial for certain activities can guide the synthesis of analogues with altered prenylation patterns to potentially increase potency or selectivity. mdpi.com

While specific preclinical evaluation data for this compound analogues is not extensively detailed in the provided results, the general approach for related compounds offers a framework. For example, the development of glabridin derivatives has been pursued to create compounds with superior stability and tyrosinase inhibitory effects. researchgate.net The synthesis and evaluation of such analogues are essential steps in translating the therapeutic potential of these natural products into viable drug candidates. researchgate.netnih.gov Recent computational studies have also explored this compound as a potential modulator of the mTOR protein, a target in cancer therapy, suggesting a modern approach to identifying new therapeutic applications and guiding analogue design. thesciencein.org

Q & A

Q. What methodologies are recommended for isolating Hispaglabridin B from Glycyrrhiza species?

this compound is typically isolated using sequential chromatographic techniques. A validated approach involves:

- Multi-step column chromatography : Silica gel, Sephadex LH-20, and reversed-phase C18 columns are employed for preliminary separation .

- Recrystallization : Final purification is achieved via solvent recrystallization (e.g., methanol/water systems) to ensure >95% purity .

- Validation : Purity is confirmed via HPLC (C18 column, UV detection at 280 nm) and NMR spectroscopy .

Q. How is the structural identity of this compound confirmed in experimental settings?

Structural elucidation relies on:

- 1D/2D NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm) and acetyl groups (δ 2.0–2.5 ppm) .

- Optical rotation : Specific rotation values (e.g., [α]D²⁵ = +32.5° in methanol) distinguish it from stereoisomers .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular formula (C₂₅H₂₈O₄) with m/z 392.49 [M+H]⁺ .

Q. What in vitro assays are used to evaluate this compound’s antimicrobial activity?

Standard protocols include:

- Mycelial growth inhibition : Against plant pathogens (e.g., Botrytis cinerea) using agar dilution (10 µg/mL concentration) .

- EC₅₀/EC₉₀ determination : Dose-response curves (e.g., EC₅₀ = 8.2 µg/mL against B. cinerea) via probit analysis .

- Comparative controls : Positive controls like methylthiophanate ensure assay validity .

Advanced Research Questions

Q. How does this compound interact with viral non-structural proteins (e.g., SARS-CoV-2 NSP9)?

Computational and experimental studies reveal:

- Binding modes : Hydrogen bonding with Arg⁵⁶ and π-π stacking with Phe⁷⁰ of NSP9 .

- Free energy calculations : Molecular dynamics (MD) simulations show ΔG = −9.8 kcal/mol, indicating strong affinity .

- Validation : Competitive inhibition assays (e.g., fluorescence quenching) corroborate binding .

Q. What structural features of this compound correlate with its broad-spectrum antifungal activity?

Structure-activity relationship (SAR) studies highlight:

- Acetylated derivatives : 4′-O-methylation enhances lipid solubility, improving membrane penetration (e.g., 4′-O-methylglabridin EC₅₀ = 7.8 µg/mL vs. Sclerotinia sclerotiorum) .

- Hydroxyl group positioning : The C-4 hydroxyl is critical for H-bonding with fungal cytochrome P450 enzymes .

- Synergistic effects : Co-administration with amphotericin B reduces EC₅₀ by 40% via efflux pump inhibition .

Q. How should researchers address contradictions in reported bioactivity data (e.g., variable EC₅₀ values across studies)?

Systematic approaches include:

- Heterogeneity analysis : Calculate I² statistics (e.g., I² > 50% indicates significant variability) and explore sources (e.g., pathogen strain differences) .

- Standardized protocols : Adopt CLSI M38-A2 guidelines for antifungal assays to minimize inter-lab variability .

- Meta-regression : Adjust for covariates like solvent type (DMSO vs. ethanol) impacting compound solubility .

Q. What computational tools are effective for predicting this compound’s pharmacokinetics?

Recommended workflows involve:

- ADMET prediction : SwissADME for bioavailability (e.g., 65% intestinal absorption) and CYP450 inhibition profiles .

- Molecular docking : AutoDock Vina to screen protein targets (e.g., fungal lanosterol 14α-demethylase) .

- MD simulations : GROMACS for stability analysis (RMSD < 2.0 Å over 100 ns trajectories) .

Q. How can researchers validate this compound’s mechanism of action in bacterial pathogens?

Experimental strategies include:

- Transcriptomic profiling : RNA-seq of Xanthomonas oryzae treated with EC₅₀ doses to identify downregulated virulence genes (e.g., hrp) .

- Metabolic flux analysis : ¹³C tracing to assess disruption in fatty acid biosynthesis .

- CRISPR-Cas9 knockouts : Validate target essentiality (e.g., fabH deletion reduces susceptibility by 70%) .

Methodological Considerations

Q. What statistical frameworks are suitable for analyzing dose-response data in this compound studies?

Q. How to ensure reproducibility in this compound research across labs?

- Detailed SOPs : Document extraction parameters (e.g., column temperature, solvent gradients) .

- Reference standards : Use commercially available this compound (e.g., Sigma-Aldrich) for assay calibration .

- Open data sharing : Deposit raw NMR spectra and bioassay data in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.